molecular formula C21H26N2O2S B6759154 N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No.: B6759154
M. Wt: 370.5 g/mol
InChI Key: QFRGDQPAIQTTEN-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and an isochromene moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-21(20-17-9-5-4-6-15(17)11-13-25-20)22-12-10-19-23-18(14-26-19)16-7-2-1-3-8-16/h4-6,9,14,16,20H,1-3,7-8,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRGDQPAIQTTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CCNC(=O)C3C4=CC=CC=C4CCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .

The final step is the coupling of the thiazole derivative with the isochromene moiety, which can be done through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the multi-step synthesis, which allows for better control of reaction conditions and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3,4-dihydro-1H-isochromene-1-carboxamide is unique due to its combination of a thiazole ring, a cyclohexyl group, and an isochromene moiety. This unique structure may confer distinct biological activities and chemical properties compared to other thiazole derivatives .

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